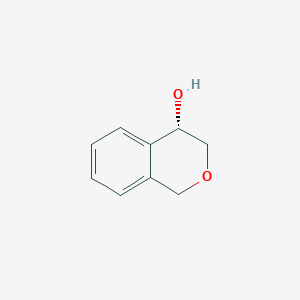
(S)-Isochroman-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: (S)-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of isochroman-4-one using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric hydrogenation of isochroman-4-one using chiral phosphine ligands and rhodium catalysts.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions: (S)-Isochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form isochroman-4-one.
Reduction: Further reduction can lead to the formation of dihydroisochroman derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Isochroman-4-one.
Reduction: Dihydroisochroman derivatives.
Substitution: Isochroman-4-halides.
科学研究应用
(S)-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of (S)-Isochroman-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
相似化合物的比较
Isochroman-4-one: The oxidized form of (S)-Isochroman-4-ol.
Dihydroisochroman: A reduced derivative with different pharmacological properties.
Isochroman-4-halides: Substituted derivatives with varied reactivity.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
(4S)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 |
InChI 键 |
IXFIRBDJVKBOFO-SECBINFHSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC=C2CO1)O |
规范 SMILES |
C1C(C2=CC=CC=C2CO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
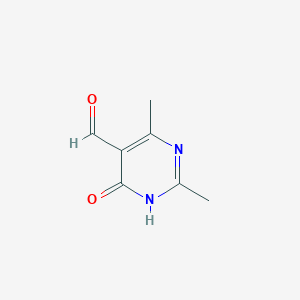

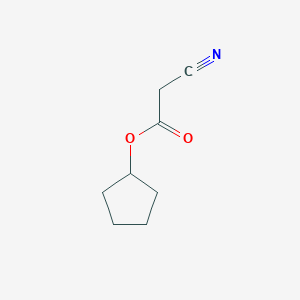
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)

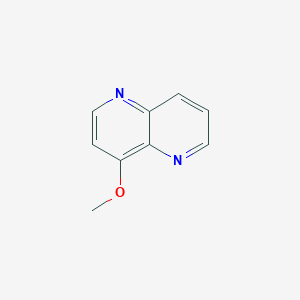
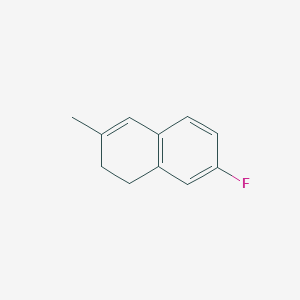
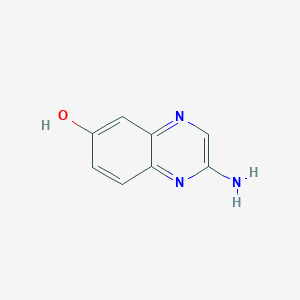

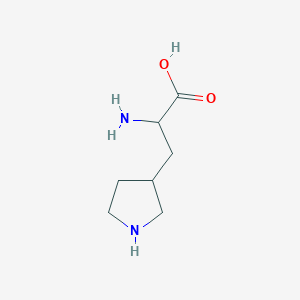
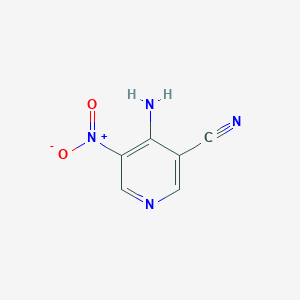
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
